(S)-2-Amino-5-((tert-butoxycarbonyl)amino)-5-methylhexanoic acid
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Overview
Description
(S)-2-Amino-5-((tert-butoxycarbonyl)amino)-5-methylhexanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is an acid-labile protecting group used to protect amines during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-5-((tert-butoxycarbonyl)amino)-5-methylhexanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile . The reaction conditions may vary, but common methods include:
- Stirring the amine and Boc2O in water at ambient temperature.
- Heating the mixture in THF at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production of Boc-protected amino acids often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. The reaction conditions are optimized to ensure high purity and yield, with careful control of temperature, pH, and reaction time .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-5-((tert-butoxycarbonyl)amino)-5-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc group can be selectively removed or substituted under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine and carbon dioxide .
Scientific Research Applications
(S)-2-Amino-5-((tert-butoxycarbonyl)amino)-5-methylhexanoic acid has numerous applications in scientific research:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein-protein interactions and other biological processes.
Medicine: Utilized in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-5-((tert-butoxycarbonyl)amino)-5-methylhexanoic acid involves the protection of the amino group by the Boc group. The Boc group stabilizes the amine, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid
- (S)-2-(tert-Butoxycarbonylamino)butyric Acid
- (S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid
Uniqueness
(S)-2-Amino-5-((tert-butoxycarbonyl)amino)-5-methylhexanoic acid is unique due to its specific structure and the presence of the Boc protecting group. This compound is particularly useful in peptide synthesis, where the Boc group provides stability and selectivity during reactions .
Properties
Molecular Formula |
C12H24N2O4 |
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Molecular Weight |
260.33 g/mol |
IUPAC Name |
(2S)-2-amino-5-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C12H24N2O4/c1-11(2,3)18-10(17)14-12(4,5)7-6-8(13)9(15)16/h8H,6-7,13H2,1-5H3,(H,14,17)(H,15,16)/t8-/m0/s1 |
InChI Key |
LNORUCNOHFDDLN-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(C)(C)CC[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CCC(C(=O)O)N |
Origin of Product |
United States |
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